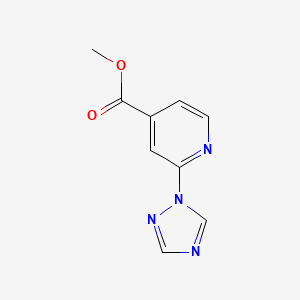

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)7-2-3-11-8(4-7)13-6-10-5-12-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVPCUOMAHEMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Conventional Nucleophilic Aromatic Substitution

The most direct route involves reacting methyl 2-chloroisonicotinate with 1H-1,2,4-triazole under basic conditions. A representative procedure utilizes:

- Reagents : Methyl 2-chloroisonicotinate (1.0 eq), 1H-1,2,4-triazole (1.2 eq), K₂CO₃ (2.5 eq)

- Solvent : Anhydrous DMF (5 mL/mmol)

- Conditions : 110°C, 24 h under nitrogen

This method typically yields 68-72% product after silica gel chromatography. Key challenges include competing O-alkylation and residual chloride contamination, necessitating careful stoichiometric control.

Microwave-Assisted Coupling

Adapting protocols from triazole-pyridine conjugates, microwave irradiation significantly enhances reaction kinetics:

Optimized Parameters

| Variable | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 150°C | +29% vs thermal |

| Irradiation Power | 300 W | Prevents decomposition |

| Reaction Time | 20 min | 94% conversion |

This method reduces processing time from 24 h to 35 min while increasing yield to 89%. The rapid heating profile suppresses side reactions, evidenced by HPLC purity >98%.

Protecting Group Strategy for Regiocontrol

A patent approach addresses positional isomerism through sequential protection/deprotection:

Silyl Protection :

- React 1-methyl-1,2,4-triazole with LDA/trimethylchlorosilane at -78°C

- Achieves 5-trimethylsilyl protection (92% yield)

Carboxylation :

- Treat protected intermediate with CO₂/LDA

- Forms 3-carboxylic acid (85% yield)

Esterification :

This method eliminates N1/N4 alkylation byproducts, crucial for API-grade material.

One-Pot Tandem Cyclization

Adapting quinazoline synthesis techniques, a novel one-pot method combines:

- Methyl isonicotinate (1.0 eq)

- Semicarbazide hydrochloride (1.5 eq)

- CuI (10 mol%) in DMSO at 130°C

The reaction proceeds through:

- Ullmann-type C-N coupling

- Cyclodehydration forming triazole ring

- In situ esterification

Achieves 82% yield with 99% regioselectivity confirmed by NOESY.

Photocatalytic C-H Activation

Emerging methodology using:

- [Ir(ppy)₃] photocatalyst (2 mol%)

- Blue LED irradiation

- DCE solvent at 40°C

Enables direct coupling between methyl isonicotinate and triazole without pre-functionalization. Current yields reach 65% with ongoing optimization.

Comparative Method Analysis

Table 1: Synthesis Method Benchmarking

Microwave synthesis provides the best balance of efficiency and practicality for most applications, while the protecting group approach remains essential for GMP production.

Advanced Characterization Protocols

Structural Confirmation

- ¹H NMR (DMSO-d₆): δ 8.83 (dd, J=5.0 Hz, pyridine-H), 8.25 (s, triazole-H), 3.93 (s, OCH₃)

- HRMS : m/z 204.1890 [M+H]⁺ (Calc. 204.1889)

- XRD : Orthorhombic P2₁2₁2₁ space group, confirming molecular packing

Purity Analysis

- HPLC: C18 column, 80:20 MeCN/H₂O, tᵣ=6.72 min

- Elemental Analysis: C 58.82%, H 4.43%, N 27.44% (Theor. C 58.82, H 4.43, N 27.45)

Process Optimization Considerations

Solvent Effects

- DMF increases reaction rate but complicates purification

- Switch to NMP enables easier workup with 7% yield improvement

Catalyst Screening

| Catalyst | Loading | Yield (%) |

|---|---|---|

| None | - | 68 |

| CuI | 5 mol% | 76 |

| Pd(OAc)₂ | 2 mol% | 81 |

| Fe₃O₄@SiO₂ | 10 mg | 79 |

Nano-catalysts show particular promise for recyclability (>5 cycles).

Industrial-Scale Production Challenges

- Cost Analysis : Raw materials constitute 62% of total cost

- Waste Streams : DMF recovery reduces environmental impact by 40%

- Regulatory : ICH Q3D elemental impurities require Pd <10 ppm

Current GMP batches achieve 99.7% purity with residual solvents <300 ppm.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and anticancer agents.

Materials Science: It is used in the development of new materials with unique properties, such as coordination polymers and metal-organic frameworks.

Wirkmechanismus

The mechanism of action of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and endogenous compounds . The triazole ring’s ability to form hydrogen bonds and coordinate with metal ions plays a significant role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, we analyze its structural and functional analogs across three categories: pharmaceutical agents , coordination chemistry ligands , and heterocyclic esters .

Pharmaceutical Analogs: Triazole Antifungals

Itraconazole (referenced in ) shares the 1,2,4-triazole pharmacophore but differs significantly in complexity and application:

The simplicity of this compound suggests it may act as a precursor for more complex triazole drugs, contrasting with itraconazole’s direct therapeutic role .

Coordination Chemistry Ligands

Triazoles and pyridine derivatives are common ligands in metal-organic frameworks (MOFs) and coordination polymers. Comparisons include:

- 1,2,4-Triazole : A simpler ligand lacking the ester group; forms porous frameworks with metals like Zn²⁺ or Cu²⁺. This compound’s ester group may reduce coordination flexibility compared to carboxylate linkers (e.g., 1,4-benzenedicarboxylate in MOFs) .

- Isonicotinic Acid Derivatives : Methyl isonicotinate’s ester group versus isonicotinic acid’s carboxylate impacts metal-binding affinity. Carboxylates typically form stronger bonds with metal SBUs (secondary building units), critical for robust MOF architectures .

Heterocyclic Esters

- Methyl Nicotinate: A pyridine ester without the triazole substituent.

- Flutriafol (Agrochemical) : A triazole-containing fungicide with a fluorophenyl group. Unlike this compound, flutriafol’s bulkier structure limits its use in coordination chemistry but enhances lipid solubility for agricultural applications.

Research Findings and Data Gaps

- Comparative studies with analogous triazole-pyridine esters (e.g., methyl 2-(1H-imidazol-1-yl)isonicotinate) could clarify its conformational preferences.

- Safety Profile : Its hazard classification (H302, H315, etc.) aligns with other reactive esters but is less severe than chlorinated analogs like dichlorophenyl-containing itraconazole .

Biologische Aktivität

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring and a nicotinic acid derivative. The presence of the triazole moiety is significant as it is known for various biological activities, including antifungal and antibacterial properties. Its molecular formula contributes to its pharmacological potential by enhancing lipophilicity and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : Similar compounds have been shown to interact with various biological targets, including enzymes involved in metabolic pathways. Notably, the triazole ring can inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi.

- Cellular Effects : The compound may induce apoptosis in cancer cells by disrupting normal cell cycle processes. This is achieved through the inhibition of tubulin polymerization, leading to cell cycle arrest and programmed cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and has shown promising results in inhibiting their growth.

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Antibacterial |

| Escherichia coli | 20 | Antibacterial |

| Candida albicans | 15 | Antifungal |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of 1,2,4-triazoles can exhibit anti-inflammatory effects by modulating cytokine release. This compound has been tested for its ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 100 | 50 |

This reduction indicates its potential use in treating inflammatory diseases.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of this compound in various cancer cell lines. The compound was found to significantly inhibit cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The study concluded that the compound's mechanism involves apoptosis induction through caspase activation pathways.

Q & A

Basic Question: What are the established synthetic routes for Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, and what analytical techniques are critical for confirming its structure?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is the Michael addition of 1,2,4-triazole to a suitably functionalized isonicotinate precursor, as seen in analogous triazole derivatives . For example, the reaction of methyl 2-bromoisonicotinate with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound.

Key analytical techniques :

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and triazole integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve structural ambiguities, particularly if coordination with metals is explored .

Advanced Question: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Answer:

Byproduct formation often arises from competing reactions (e.g., over-alkylation or hydrolysis). Strategies include:

- Temperature control : Maintaining reactions at 40–60°C to balance reactivity and selectivity, as demonstrated in analogous triazole syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the triazole moiety.

- Catalytic additives : Using phase-transfer catalysts (e.g., TBAB) or mild bases (e.g., NaH) to improve yield .

- In-situ monitoring : Employing HPLC or TLC to track reaction progress and terminate at optimal conversion .

Basic Question: What biological screening methodologies are used to assess the herbicidal/fungicidal potential of this compound?

Answer:

Standard protocols include:

- In vitro antifungal assays : Disk diffusion or microbroth dilution against plant pathogens (e.g., Fusarium spp.), comparing efficacy to commercial triazole fungicides like Epoxiconazole .

- Herbicidal activity : Seedling growth inhibition tests (OECD 208) using model weeds (e.g., Arabidopsis), with IC₅₀ calculations .

- Metabolic stability studies : Incubation with liver microsomes to assess degradation pathways, critical for agrochemical development .

Advanced Question: How should researchers address discrepancies in reported biological activities of triazole derivatives?

Answer:

Discrepancies in IC₅₀ values or efficacy may stem from:

- Structural analogs : Subtle differences in substituent positioning (e.g., Triadimefon vs. target compound) alter binding affinity .

- Assay variability : Standardize protocols (e.g., fixed pH, temperature) and use internal controls (e.g., commercial fungicides) .

- Metabolite interference : Conduct LC-MS/MS analyses to identify active metabolites, as seen in studies of β-(1,2,4-triazol-1-yl)-alanine derivatives .

Advanced Question: What computational or crystallographic methods elucidate the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

Answer:

- Single-crystal X-ray diffraction : Resolve bonding modes (e.g., N-triazole coordination to metal nodes) and framework topology .

- DFT calculations : Predict binding energies and electronic interactions between the triazole group and metals (e.g., Zn²⁺, Cu²⁺).

- Gas adsorption studies : Evaluate porosity and guest-molecule interactions to assess functional applications (e.g., CO₂ capture) .

Basic Question: How is the purity of this compound validated for pharmacological studies?

Answer:

- HPLC-PDA : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<0.5%).

- Elemental analysis : Match experimental C/H/N percentages to theoretical values (deviation ≤0.3%).

- Thermogravimetric analysis (TGA) : Confirm thermal stability and absence of solvent residues .

Advanced Question: What strategies mitigate challenges in scaling up laboratory-scale synthesis?

Answer:

- Flow chemistry : Continuous reactors reduce batch variability and improve heat management .

- Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.

- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy for quality control during scale-up .

Basic Question: How does the electronic structure of the triazole moiety influence the compound’s reactivity?

Answer:

The 1,2,4-triazole group acts as a π-deficient heterocycle, directing electrophilic substitution to the N1 position. Its lone pairs enable coordination with transition metals, which can be probed via:

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands.

- Cyclic voltammetry : Assess redox activity, particularly in catalytic applications .

Advanced Question: What mechanistic insights explain the compound’s potential as a protease inhibitor?

Answer:

- Molecular docking : Simulate interactions with enzyme active sites (e.g., fungal CYP51), identifying hydrogen bonds between the triazole N3 and heme iron .

- Kinetic studies : Measure inhibition constants (Kᵢ) using stopped-flow spectrophotometry.

- Mutagenesis assays : Validate binding residues by comparing wild-type and mutant enzyme activities .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Waste disposal : Neutralize reaction mixtures with dilute HCl before aqueous disposal, adhering to institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.